molecular formula C27H28N4O B11177540 12-(1,2,2,4-tetramethyl-1,2-dihydroquinolin-6-yl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one

12-(1,2,2,4-tetramethyl-1,2-dihydroquinolin-6-yl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one

Cat. No.: B11177540
M. Wt: 424.5 g/mol
InChI Key: FNYMTBNFKFNMRY-UHFFFAOYSA-N
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Description

12-(1,2,2,4-tetramethyl-1,2-dihydro-6-quinolinyl)-3,4,5,12-tetrahydro[1,3]benzimidazo[2,1-b]quinazolin-1(2H)-one is a complex organic compound with a unique structure that combines elements of quinoline and benzimidazoquinazoline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 12-(1,2,2,4-tetramethyl-1,2-dihydro-6-quinolinyl)-3,4,5,12-tetrahydro[1,3]benzimidazo[2,1-b]quinazolin-1(2H)-one typically involves multi-step organic reactions. The process begins with the preparation of the quinoline and benzimidazoquinazoline precursors, followed by their coupling under specific conditions. Common reagents used in these reactions include strong acids or bases, catalysts, and solvents like dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

12-(1,2,2,4-tetramethyl-1,2-dihydro-6-quinolinyl)-3,4,5,12-tetrahydro[1,3]benzimidazo[2,1-b]quinazolin-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with hydroxyl or carbonyl groups, while reduction could produce more saturated analogs.

Scientific Research Applications

12-(1,2,2,4-tetramethyl-1,2-dihydro-6-quinolinyl)-3,4,5,12-tetrahydro[1,3]benzimidazo[2,1-b]quinazolin-1(2H)-one has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe for studying biological processes due to its unique structure.

    Industry: It could be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 12-(1,2,2,4-tetramethyl-1,2-dihydro-6-quinolinyl)-3,4,5,12-tetrahydro[1,3]benzimidazo[2,1-b]quinazolin-1(2H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to various biological effects, depending on the pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline and benzimidazoquinazoline derivatives, such as:

Uniqueness

What sets 12-(1,2,2,4-tetramethyl-1,2-dihydro-6-quinolinyl)-3,4,5,12-tetrahydro[1,3]benzimidazo[2,1-b]quinazolin-1(2H)-one apart is its unique combination of structural elements from both quinoline and benzimidazoquinazoline frameworks. This gives it distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C27H28N4O

Molecular Weight

424.5 g/mol

IUPAC Name

12-(1,2,2,4-tetramethylquinolin-6-yl)-3,4,5,12-tetrahydro-2H-benzimidazolo[2,1-b]quinazolin-1-one

InChI

InChI=1S/C27H28N4O/c1-16-15-27(2,3)30(4)21-13-12-17(14-18(16)21)25-24-20(9-7-11-23(24)32)29-26-28-19-8-5-6-10-22(19)31(25)26/h5-6,8,10,12-15,25H,7,9,11H2,1-4H3,(H,28,29)

InChI Key

FNYMTBNFKFNMRY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(N(C2=C1C=C(C=C2)C3C4=C(CCCC4=O)NC5=NC6=CC=CC=C6N35)C)(C)C

Origin of Product

United States

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